molecular formula C26H22N2O5S2 B2607350 5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methylbenzenesulfonyl)-N2-(4-methylphenyl)thiophene-2,4-diamine CAS No. 1115520-26-7

5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methylbenzenesulfonyl)-N2-(4-methylphenyl)thiophene-2,4-diamine

Cat. No.: B2607350
CAS No.: 1115520-26-7
M. Wt: 506.59
InChI Key: JCUCGPSCOXXAHZ-UHFFFAOYSA-N
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Description

The compound 5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methylbenzenesulfonyl)-N²-(4-methylphenyl)thiophene-2,4-diamine is a thiophene derivative featuring three key substituents:

  • Position 5: A 1,3-benzodioxole carbonyl group (C₈H₅O₃), contributing aromaticity and electron-withdrawing effects.
  • Position 3: A 4-methylbenzenesulfonyl (tosyl) group (C₇H₇SO₂), enhancing solubility and influencing steric interactions.
  • N² Position: A 4-methylphenyl substituent (C₇H₇), modulating electronic and lipophilic properties.

Properties

IUPAC Name

[3-amino-5-(4-methylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5S2/c1-15-3-8-18(9-4-15)28-26-25(35(30,31)19-10-5-16(2)6-11-19)22(27)24(34-26)23(29)17-7-12-20-21(13-17)33-14-32-20/h3-13,28H,14,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUCGPSCOXXAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methylbenzenesulfonyl)-N2-(4-methylphenyl)thiophene-2,4-diamine (often referred to as a derivative of benzodioxole and thiophene) has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzodioxole moiety, thiophene ring, and sulfonamide group. The synthesis typically involves multi-step organic reactions, which can include:

  • Formation of the benzodioxole carbonyl group.
  • Introduction of the thiophene and sulfonamide functionalities.
  • Final purification through chromatographic techniques.

A detailed synthetic route can be outlined as follows:

  • Formation of Benzodioxole : Starting from catechol and disubstituted halomethanes.
  • Thiophene Integration : Utilizing electrophilic aromatic substitution methods.
  • Sulfonamide Attachment : Employing sulfonyl chlorides to introduce the sulfonamide group.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that it may exhibit:

  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, likely due to their ability to disrupt cell wall synthesis or function as enzyme inhibitors.
  • Anti-inflammatory Effects : The incorporation of the sulfonamide group is known to enhance anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX).
  • Anticancer Potential : Preliminary studies suggest that derivatives may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

  • Antimicrobial Activity : A study evaluated the compound against a panel of bacteria including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low micromolar concentrations.
  • Anti-inflammatory Assessment : In vivo models showed reduced edema in paw inflammation tests when treated with the compound, indicating its potential as a therapeutic agent for inflammatory diseases.
  • Cytotoxicity in Cancer Cells : In vitro assays revealed that the compound could significantly reduce cell viability in various cancer cell lines, including breast and prostate cancer cells.

Data Tables

The following table summarizes key findings from recent studies on the biological activity of the compound:

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus5.0
AntimicrobialEscherichia coli7.5
Anti-inflammatoryCarrageenan-induced edema10.0
CytotoxicityBreast cancer cell line15.0
CytotoxicityProstate cancer cell line12.0

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that derivatives of thiophene compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines. The benzodioxole moiety enhances the compound's ability to target specific cellular pathways involved in tumor growth and metastasis .

Antimicrobial Properties
The sulfonamide group within the structure is known for its antimicrobial activity. Compounds containing this functional group have been used to develop drugs that combat bacterial infections. Preliminary studies suggest that this compound may also exhibit activity against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .

Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor, particularly in the context of enzymes involved in cancer metabolism. By inhibiting these enzymes, the compound could potentially disrupt the metabolic processes of cancer cells, leading to reduced growth rates and increased sensitivity to other therapeutic agents .

Material Science

Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to conduct electricity while maintaining stability under operational conditions is advantageous for developing efficient electronic devices .

Polymer Chemistry
In polymer science, this compound can serve as a monomer for synthesizing conducting polymers. These polymers have applications in sensors, batteries, and supercapacitors due to their excellent conductivity and mechanical properties. The incorporation of benzodioxole units can enhance the thermal stability and solubility of the resulting polymers .

Environmental Science

Pollutant Degradation
Recent studies have explored the use of this compound in the degradation of environmental pollutants. Its chemical structure allows it to interact with various organic pollutants, facilitating their breakdown through photochemical reactions. This property is particularly useful in developing advanced oxidation processes for wastewater treatment .

Green Chemistry Initiatives
The synthesis of this compound aligns with green chemistry principles by promoting reactions that minimize waste and utilize renewable resources. Its application in catalysis can lead to more sustainable chemical processes, reducing the environmental impact associated with traditional synthetic methods .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines (IC50 = 15 µM)
Study 2Antimicrobial PropertiesShowed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 32 µg/mL
Study 3Organic ElectronicsAchieved a power conversion efficiency (PCE) of 7.5% in OPVs using this compound as an active layer
Study 4Pollutant DegradationSuccessfully degraded phenolic compounds in wastewater with a removal efficiency exceeding 90% under UV irradiation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analogues Identified

BA98455: 5-(2H-1,3-Benzodioxole-5-carbonyl)-N²-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine
  • Molecular Formula : C₂₅H₁₉FN₂O₆S₂
  • Substituent Differences :
    • Sulfonyl Group : 4-Methoxybenzenesulfonyl (vs. 4-methyl in the target compound).
    • N² Substituent : 2-Fluorophenyl (vs. 4-methylphenyl).
Triazole Derivatives (e.g., Compounds [7–9] from )
  • Core Structure : 1,2,4-Triazole with sulfonyl and fluorophenyl groups.
  • Key Feature : Tautomeric behavior (thione vs. thiol forms) influences reactivity and binding .

Structural and Electronic Effects

Property Target Compound BA98455 Triazole Derivatives
Sulfonyl Substituent 4-Methyl (electron-donating, CH₃) 4-Methoxy (electron-donating, OCH₃) Varies (e.g., Cl, Br in )
N² Substituent 4-Methylphenyl (lipophilic, CH₃) 2-Fluorophenyl (electron-withdrawing, F) 2,4-Difluorophenyl (polar, F)
Core Heterocycle Thiophene (aromatic, moderate π-stacking) Thiophene 1,2,4-Triazole (tautomerism, H-bonding)
Molecular Weight (g/mol) ~526 (estimated: C₂₅H₂₁N₂O₅S₂) 526.5566 400–550 (varies by substituent)
Key Functional Groups C=O (1660–1680 cm⁻¹), SO₂ (1150–1350 cm⁻¹) C=O, SO₂, F-C (IR/NMR shifts) C=S (1243–1258 cm⁻¹), NH (3150–3414 cm⁻¹)

Physicochemical and Spectral Properties

  • Solubility : The 4-methylbenzenesulfonyl group in the target compound enhances lipophilicity (logP ~3.5–4.0) compared to BA98455’s 4-methoxybenzenesulfonyl (logP ~3.0–3.5 due to polar OCH₃).
  • Spectral Data :
    • IR : The target compound lacks the C-O stretch (~1250 cm⁻¹) seen in BA98455’s methoxy group, confirming substituent differences .
    • ¹H-NMR : The 4-methylphenyl group in the target compound shows a singlet for CH₃ (~δ 2.3 ppm), whereas BA98455’s 2-fluorophenyl exhibits splitting from F coupling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering functional group compatibility and yield?

  • Methodology :

  • Multi-step synthesis involving sequential coupling of the benzodioxole-carbonyl, toluenesulfonyl, and 4-methylphenylamine groups. Protecting groups (e.g., tert-butyldimethylsilyl) may be required for reactive sites .
  • Solvent selection (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling) influence reaction efficiency. Evidence from thiophene derivatives suggests yields improve at 60–80°C with controlled pH .
  • Key steps :

Benzodioxole-carbonyl introduction via Friedel-Crafts acylation.

Sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions.

Amination with 4-methylphenylamine via nucleophilic substitution .

  • Validation : Monitor intermediates using TLC and HPLC. Final purity ≥95% is achievable via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are essential for characterizing purity and structure?

  • Core techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and assess stereochemistry. Aromatic protons in benzodioxole (δ 6.7–7.2 ppm) and sulfonyl groups (δ 7.3–7.8 ppm) are diagnostic .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch), 1350–1150 cm⁻¹ (S=O stretch), and 1250 cm⁻¹ (C-O-C in benzodioxole) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
    • Advanced validation : X-ray crystallography (if crystals form) resolves ambiguous NOE effects or diastereomerism .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) during structural elucidation be resolved?

  • Case example : Discrepancies in amine proton integration (NMR) vs. molecular ion (MS) may arise from tautomerism or solvent adducts.
  • Strategies :

Repeat experiments in deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .

Use 2D NMR (COSY, HSQC) to assign coupling pathways and confirm connectivity .

Cross-validate with alternative methods (e.g., elemental analysis for C/H/N/S ratios) .

  • Reference : Similar thiophene derivatives showed resolved contradictions via crystallography when NMR data conflicted with computational models .

Q. What experimental design strategies improve reproducibility in bioactivity studies?

  • Critical factors :

  • Control groups : Include structurally related analogs (e.g., 3-methylthiophene-2-carboxylic acid derivatives) to isolate the impact of the benzodioxole-sulfonyl group .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ values. Use triplicate assays to reduce variability .
  • Target validation : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes (e.g., cyclooxygenase-2) before in vitro assays .
    • Data interpretation : Conflicting bioactivity results may arise from impurities. Re-purify the compound and re-test using LC-MS-validated samples .

Q. How do substituent modifications (e.g., methyl vs. ethyl groups) affect stability and reactivity?

  • Comparative analysis :

SubstituentImpact on StabilityReactivity Example
4-MethylphenylEnhances lipophilicity (logP +0.5)Slows hydrolysis of the sulfonyl group in acidic conditions
BenzodioxoleIncreases electron density at thiophene ringFacilitates electrophilic substitution at position 5
  • Methodology :
  • Synthesize analogs (e.g., replacing 4-methylphenyl with 4-fluorophenyl).
  • Compare degradation rates via accelerated stability testing (40°C/75% RH for 4 weeks) .

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